(3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone
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Overview
Description
(3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a phenyl ring, along with a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a nitrophenyl precursor, followed by the introduction of the phenylmethanone group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenylmethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted phenylmethanones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the reactivity of the compound. The bromine and chlorine atoms provide sites for further chemical modifications, enhancing the compound’s versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-chlorophenyl)(phenyl)methanone
- (3-Bromo-4-hydroxyphenyl)(phenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(3-Bromo-2-chloro-5-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
90019-33-3 |
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Molecular Formula |
C13H7BrClNO3 |
Molecular Weight |
340.55 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H7BrClNO3/c14-11-7-9(16(18)19)6-10(12(11)15)13(17)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MTUVOQXXLAZUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
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